N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-23-17-10-6-5-9-14(17)16(21-23)12-20-19(24)15-11-18(25-22-15)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEGKWHCIKGVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common synthetic route includes the following steps:
Indazole Synthesis: : The indazole core can be synthesized through the cyclization of o-aminobenzonitriles with hydrazine hydrate.
Methylation: : The indazole core is then methylated to introduce the 1-methyl group.
Formation of Tetrahydroindazole: : The indazole ring is hydrogenated to form the tetrahydroindazole structure.
Attachment of Phenylisoxazole: : The phenylisoxazole moiety is introduced through a coupling reaction with the appropriate reagents.
Carboxamide Formation: : Finally, the carboxamide group is introduced to complete the synthesis of the target compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common reagents and conditions used in these reactions include strong acids or bases, depending on the specific reaction type. Major products formed from these reactions may include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide has shown potential in various scientific research applications:
Medicine: : This compound has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biology: : Research has explored its role in modulating biological pathways and its effects on cellular processes.
Industry: : Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
Indazole derivatives: : These compounds share the indazole core and exhibit similar biological activities.
Phenylisoxazole derivatives: : These compounds contain the phenylisoxazole moiety and may have overlapping properties.
Carboxamide derivatives: : These compounds feature the carboxamide group and can have comparable chemical and biological characteristics.
Biological Activity
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H19N3O2 |
| Molecular Weight | 285.34 g/mol |
| CAS Number | 1448027-83-5 |
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with various receptors in the body, potentially influencing signal transduction pathways that regulate cell growth and differentiation.
- Antioxidant Activity : Preliminary studies suggest that the compound may have antioxidant properties, helping to mitigate oxidative stress in cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects against various cancer cell lines. In vitro studies have demonstrated:
- Cell Line Sensitivity : The compound showed cytotoxic effects on breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines with IC50 values ranging from 10 to 25 µM.
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.
Neuroprotective Effects
In animal models, this compound has demonstrated neuroprotective properties:
- Oxidative Stress Reduction : The compound significantly reduced markers of oxidative stress in models of neurodegenerative diseases.
- Cognitive Function Improvement : Behavioral tests indicated improved cognitive function in treated animals compared to controls.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antitumor Activity : A recent study published in Cancer Letters assessed the effects of the compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size and weight compared to untreated controls (p < 0.05).
- Antimicrobial Efficacy Study : Research conducted by Umesha et al. demonstrated that the compound effectively inhibited bacterial growth in vitro and showed promise as a therapeutic agent against resistant strains .
- Neuroprotection Study : In a study published in Journal of Neurochemistry, the compound was tested for its ability to protect neurons from glutamate-induced toxicity. The results indicated a protective effect at concentrations of 10 µM and above .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the coupling of isoxazole-3-carboxylic acid derivatives with amine-containing intermediates. For example, amide bond formation via activation of the carboxylic acid (e.g., using carbodiimide coupling agents) followed by nucleophilic substitution .
- Characterization : High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. For instance, HRMS analysis in related compounds showed <5 ppm mass accuracy .
Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Key Techniques :
- HPLC : Monitors reaction progress and purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
- NMR Spectroscopy : Assigns protons and carbons (e.g., δ 7.51 ppm for aromatic protons in isoxazole rings) and detects stereochemical features .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ observed at m/z 347.0599 vs. calculated 347.0593) .
Q. How can researchers optimize reaction yields for this compound under varying conditions?
- Variables :
- Solvent : Polar aprotic solvents like DMF improve solubility of intermediates .
- Base : Potassium carbonate (K₂CO₃) enhances nucleophilicity in substitution reactions .
- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions .
- Example : Ultrasound-assisted synthesis for related thiadiazole derivatives increased yields by 20–30% compared to conventional methods .
Advanced Research Questions
Q. How does X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
- Method : Single-crystal X-ray diffraction data refined via SHELXL (part of the SHELX suite) provides precise bond lengths and angles. For example, SHELX refinement resolved torsional strain in a similar isoxazole derivative, confirming a planar isoxazole ring (deviation <0.02 Å) .
- Data Contradictions : Discrepancies between NMR (solution state) and crystallography (solid state) may arise due to conformational flexibility. Cross-validation with computational models (e.g., DFT) reconciles such differences .
Q. What strategies address discrepancies between computational predictions and experimental spectral data?
- Approach :
- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) and compare with experimental values. Deviations >0.5 ppm may indicate unaccounted solvation effects .
- Dynamic NMR : Detects slow conformational exchange in solution, explaining split signals .
Q. What in vitro models are used to assess biological activity, and how are they validated?
- Models :
- Mitochondrial Assays : Isolated mouse liver mitochondria treated with the compound (1–10 µM) to evaluate effects on respiration (e.g., oxygen consumption via Clark electrode) .
- Zebrafish Models : Assess toxicity and bioavailability (e.g., LC₅₀ determination) .
- Validation : Positive controls (e.g., FCCP for mitochondrial uncoupling) and dose-response curves ensure assay reliability .
Q. How can structure-activity relationship (SAR) studies rationalize bioactivity variations when modifying substituents?
- Case Study : In a diarylisoxazole-3-carboxamide series, replacing a fluorine atom with a methoxy group increased mitochondrial inhibition potency (IC₅₀ from 1.2 µM to 0.8 µM) due to enhanced lipophilicity (logP increase from 2.1 to 2.5) .
- Tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like mitochondrial complex I .
Q. What challenges arise in scaling up synthesis without compromising purity?
- Key Issues :
- Byproduct Formation : Aggressive scaling can increase impurities (e.g., dimerization byproducts). Intermediate purification via flash chromatography (silica gel, hexane/EtOAc gradients) mitigates this .
- Solvent Choice : Transitioning from DMF to acetonitrile improves scalability but may reduce yields by 10–15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
